REACTION_CXSMILES
|
[CH:1]1([NH:6][C:7]2[N:12]=[C:11]([C:13]3[C:14]([C:22]4[CH:27]=[CH:26][N:25]=[C:24](NC(C)C)[CH:23]=4)=[N:15][N:16]4[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=34)[CH:10]=[CH:9][N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[F:32]C1C=C(C2C(C3C=CN=C(S(C)=O)N=3)=C3C=CC=CN3N=2)C=CN=1>>[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:1]1([NH:6][C:7]2[N:12]=[C:11]([C:13]3[C:14]([C:22]4[CH:27]=[CH:26][N:25]=[C:24]([F:32])[CH:23]=4)=[N:15][N:16]4[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=34)[CH:10]=[CH:9][N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
N-Cyclopentyl-4-{2-[2-(isopropylamino)-4-pyridinyl]pyrazolo[1,5-a]pyridin-3-yl}-2-pyrimidinamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)NC1=NC=CC(=N1)C=1C(=NN2C1C=CC=C2)C2=CC(=NC=C2)NC(C)C
|
Name
|
2-(2-fluoro-4-pyridinyl)-3-[2-(methylsulfinyl)-4-pyrimidinyl]pyrazolo[1,5-a]pyridine
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1)C1=NN2C(C=CC=C2)=C1C1=NC(=NC=C1)S(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 40.5 mmol | |
AMOUNT: VOLUME | 4 mL |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NC1=NC=CC(=N1)C=1C(=NN2C1C=CC=C2)C2=CC(=NC=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 385 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |